8-Bromo-2-methylquinazolin-4-OL

Description

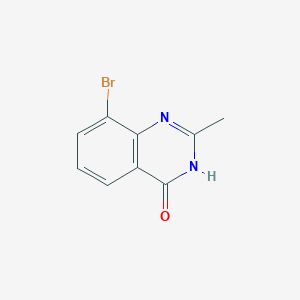

8-Bromo-2-methylquinazolin-4-OL (CAS No. 17518-98-8) is a quinazolinone derivative characterized by a bromine substituent at the 8-position and a methyl group at the 2-position of the quinazoline scaffold. Quinazolinones are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer candidates . This molecule is frequently utilized as a synthetic intermediate or a structural template for drug discovery, though its specific biological activities remain under investigation.

Properties

IUPAC Name |

8-bromo-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEQPVYKTLSFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2Br)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00562532 | |

| Record name | 8-Bromo-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221298-74-4 | |

| Record name | 8-Bromo-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00562532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-methylquinazolin-4-OL typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-methylquinazolin-4-OL.

Bromination: The bromination of 2-methylquinazolin-4-OL is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically conducted at room temperature or under reflux conditions to ensure complete bromination at the 8th position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methylquinazolin-4-OL undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group at the 4th position can undergo oxidation to form a quinazolinone derivative or reduction to form a dihydroquinazoline derivative.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products

Substitution Products: Various substituted quinazoline derivatives.

Oxidation Products: Quinazolinone derivatives.

Reduction Products: Dihydroquinazoline derivatives.

Scientific Research Applications

8-Bromo-2-methylquinazolin-4-OL has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antibacterial, and antiviral compounds.

Biological Studies: The compound is studied for its biological activities, such as enzyme inhibition and receptor binding.

Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Bromo-2-methylquinazolin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Moving the methyl group from the 2-position (17518-98-8) to the 6-position (215115-09-6) reduces similarity by 20%, likely due to altered steric interactions and electronic effects on the quinazoline core .

- Halogen Substitution : The 7-bromo analog (403850-89-5) shows slightly lower similarity (0.79) than the 8-bromo derivative, suggesting bromine placement significantly impacts molecular recognition.

- Functional Group Variation : Replacement of the 4-hydroxyl group with a ketone (e.g., 4(3H)-one in 215115-09-6) or substitution with fluorine (1204101-90-5) reduces similarity, highlighting the importance of hydrogen-bonding capacity at the 4-position .

Physicochemical and Pharmacological Properties

- Hydrogen Bonding : The 4-hydroxyl group in 17518-98-8 and 130148-53-7 could improve solubility and target binding compared to ketone-containing analogs (e.g., 215115-09-6) .

- Amino Substitution: The 2-amino group in 130148-53-7 (similarity 0.70) introduces a hydrogen-bond donor, which may alter pharmacokinetic profiles relative to methyl-substituted derivatives.

Biological Activity

Overview

8-Bromo-2-methylquinazolin-4-OL is a heterocyclic compound belonging to the quinazoline family, characterized by a bromine atom at the 8th position, a methyl group at the 2nd position, and a hydroxyl group at the 4th position. This compound has garnered attention for its diverse biological activities, including enzyme inhibition and potential therapeutic applications in cancer and infectious diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom and hydroxyl group enhances its binding affinity, which can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various therapeutic outcomes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

-

Anticancer Activity :

- Compounds derived from quinazoline structures have shown significant anticancer properties. For example, studies indicate that certain derivatives exhibit IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, including MDA-MB-231 .

- The compound's mechanism may involve inhibition of the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation.

- Antibacterial and Antifungal Properties :

-

Enzyme Inhibition :

- This compound is noted for its ability to inhibit specific enzymes such as aspartate transcarbamylase (ATCase) and urease, which are important in metabolic pathways . The compound has been reported to act as a competitive inhibitor with a Ki value of approximately 1.1 μM for poly(ADP-ribose) synthetase .

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activities of this compound:

Table: Summary of Biological Activities

Notable Research Findings

- A study identified that structural modifications in quinazoline derivatives significantly affect their biological activities, emphasizing the importance of substituents like bromine and hydroxyl groups in enhancing efficacy against cancer cells .

- Research on quinazoline-based hybrids has shown promising results in inhibiting enzymes related to cancer progression, suggesting potential therapeutic applications in oncology .

- The compound's interaction with bacterial membranes has been studied, revealing mechanisms that may lead to increased permeability and subsequent cell death in pathogenic organisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.